molecular formula C21H21N3O2S B4137444 N-(4-anilinophenyl)-N'-(2,5-dimethoxyphenyl)thiourea

N-(4-anilinophenyl)-N'-(2,5-dimethoxyphenyl)thiourea

Cat. No. B4137444
M. Wt: 379.5 g/mol
InChI Key: NPVBRAKTKPTVLB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-anilinophenyl)-N'-(2,5-dimethoxyphenyl)thiourea (ADPT) is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. ADPT is a thiourea derivative that has been synthesized through various methods and has shown promising results in its mechanism of action, biochemical and physiological effects, and future directions for research.

Mechanism of Action

N-(4-anilinophenyl)-N'-(2,5-dimethoxyphenyl)thiourea has been shown to act as a potent inhibitor of specific enzymes and signaling pathways involved in cancer and neurological disorders. It has been shown to inhibit the activity of tyrosine kinases, which are involved in cell growth and proliferation. N-(4-anilinophenyl)-N'-(2,5-dimethoxyphenyl)thiourea has also been shown to modulate the activity of neurotransmitters, including dopamine, serotonin, and norepinephrine, leading to potential applications in the treatment of neurological disorders.
Biochemical and Physiological Effects
N-(4-anilinophenyl)-N'-(2,5-dimethoxyphenyl)thiourea has been shown to have various biochemical and physiological effects, including the inhibition of cancer cell growth and proliferation, modulation of neurotransmitter activity, and anti-inflammatory effects. It has also been shown to have antioxidant properties, which may contribute to its potential applications in various fields.

Advantages and Limitations for Lab Experiments

N-(4-anilinophenyl)-N'-(2,5-dimethoxyphenyl)thiourea has several advantages for lab experiments, including its high yield synthesis methods, potent inhibitory activity, and potential applications in various fields. However, limitations include its potential toxicity and lack of clinical studies to determine its safety and efficacy in humans.

Future Directions

For research on N-(4-anilinophenyl)-N'-(2,5-dimethoxyphenyl)thiourea include further studies on its mechanism of action, potential applications in drug discovery, and safety and efficacy in clinical trials. Additionally, research on the optimization of N-(4-anilinophenyl)-N'-(2,5-dimethoxyphenyl)thiourea derivatives may lead to the development of new drugs with improved efficacy and safety profiles.

Scientific Research Applications

N-(4-anilinophenyl)-N'-(2,5-dimethoxyphenyl)thiourea has been studied extensively for its potential applications in various fields, including cancer research, neuroscience, and drug discovery. In cancer research, N-(4-anilinophenyl)-N'-(2,5-dimethoxyphenyl)thiourea has shown promising results in inhibiting the growth and proliferation of cancer cells by targeting specific signaling pathways. In neuroscience, N-(4-anilinophenyl)-N'-(2,5-dimethoxyphenyl)thiourea has been shown to modulate the activity of neurotransmitters, leading to potential applications in the treatment of neurological disorders. In drug discovery, N-(4-anilinophenyl)-N'-(2,5-dimethoxyphenyl)thiourea has been used as a lead compound for the development of new drugs with improved efficacy and safety profiles.

properties

IUPAC Name

1-(4-anilinophenyl)-3-(2,5-dimethoxyphenyl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O2S/c1-25-18-12-13-20(26-2)19(14-18)24-21(27)23-17-10-8-16(9-11-17)22-15-6-4-3-5-7-15/h3-14,22H,1-2H3,(H2,23,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPVBRAKTKPTVLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)NC(=S)NC2=CC=C(C=C2)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,5-Dimethoxyphenyl)-3-[4-(phenylamino)phenyl]thiourea

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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